Home > Products > Screening Compounds P12689 > Pamidronate disodium hydrate
Pamidronate disodium hydrate -

Pamidronate disodium hydrate

Catalog Number: EVT-1574026
CAS Number:
Molecular Formula: C3H11NNa2O7P2
Molecular Weight: 281.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Overview

Pamidronate disodium hydrate is a synthetic bisphosphonate compound primarily used in the treatment of various bone disorders, including hypercalcemia associated with malignancy, Paget's disease, and osteolytic lesions. It functions by inhibiting bone resorption, which is mediated by osteoclasts. The compound is commercially available under the brand name Aredia® and is administered via intravenous infusion.

Source

Pamidronate disodium hydrate is derived from pamidronic acid, which is synthesized through chemical processes involving the neutralization of pamidronic acid with sodium hydroxide. The compound is produced in pharmaceutical settings, ensuring high purity and stability for medical use.

Classification

Pamidronate disodium hydrate belongs to the class of drugs known as bisphosphonates. These compounds are characterized by their ability to bind to bone mineral and inhibit osteoclast-mediated bone resorption, making them effective in treating conditions that lead to increased bone turnover.

Synthesis Analysis

Methods

The synthesis of pamidronate disodium involves several steps:

  1. Preparation of Pamidronic Acid: The starting material, pamidronic acid, is typically obtained through a multi-step synthetic route involving phosphonylation reactions.
  2. Neutralization: A hot aqueous solution of pamidronic acid is partially neutralized with sodium hydroxide to achieve a pH range of 7-7.5. This step is crucial for the subsequent crystallization process .
  3. Crystallization: The neutralized solution is cooled to initiate crystallization. This process often takes place at temperatures above 50°C before being gradually cooled to 0-5°C for optimal crystal formation.
  4. Filtration and Drying: The resulting crystals are collected through filtration and may undergo further drying processes to yield either a pentahydrate or an amorphous form depending on the desired product characteristics .

Technical Details

The synthesis requires careful control of pH and temperature to ensure high yield and purity. The crystalline form obtained (pentahydrate) contains approximately 24-25% water, while the amorphous form can contain significantly less moisture, making it suitable for various pharmaceutical formulations .

Molecular Structure Analysis

Structure

Pamidronate disodium hydrate has the following chemical structure:

  • Chemical Formula: C₃H₉N₁O₇P₂Na₂
  • Molecular Weight: 279.1 g/mol

The molecular structure features two phosphonate groups attached to a hydroxypropylamine backbone, which are responsible for its biological activity in inhibiting bone resorption.

Data

Pamidronate disodium forms stable complexes with calcium ions in bone mineral, contributing to its mechanism of action against hypercalcemia and other bone-related disorders .

Chemical Reactions Analysis

Reactions

Pamidronate disodium primarily undergoes reactions typical of bisphosphonates:

  1. Binding to Hydroxyapatite: Pamidronate disodium binds strongly to hydroxyapatite crystals in bone, effectively blocking osteoclast-mediated dissolution of these minerals.
  2. Inhibition of Osteoclast Activity: In vitro studies indicate that pamidronate inhibits osteoclast activity, thereby reducing bone resorption rates without significantly affecting bone formation .

Technical Details

The compound's ability to adsorb onto mineral surfaces allows it to exert long-term effects on bone metabolism, making it effective in chronic conditions requiring sustained treatment regimens .

Mechanism of Action

Pamidronate disodium exerts its pharmacological effects primarily through:

  • Inhibition of Osteoclasts: It reduces the number and activity of osteoclasts, cells responsible for bone resorption.
  • Blocking Mineral Dissolution: By binding to hydroxyapatite, it prevents the dissolution of mineral components in bones.

Clinical studies have shown that administration leads to significant decreases in serum alkaline phosphatase levels and urinary markers of bone resorption, indicating effective suppression of osteoclastic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to practically white powder.
  • Solubility: Soluble in water; sparingly soluble in dilute hydrochloric acid; practically insoluble in organic solvents.
  • pH: A 1% solution has a pH of approximately 8.3.

Chemical Properties

Applications

Pamidronate disodium hydrate is utilized in various clinical settings:

  • Treatment of Hypercalcemia: Particularly in malignancies where elevated calcium levels pose significant health risks.
  • Management of Paget's Disease: Reducing abnormal bone remodeling associated with this condition.
  • Supportive Care for Osteolytic Lesions: Helping manage complications arising from cancer metastasis affecting bones.

The compound's effectiveness has been validated through numerous clinical trials demonstrating significant improvements in biochemical markers associated with bone turnover and patient outcomes .

Chemical Characterization of Pamidronate Disodium Hydrate

Structural Analysis: Bisphosphonate Backbone and Nitrogenous Side Chain

Pamidronate disodium hydrate belongs to the class of nitrogen-containing bisphosphonates (N-BPs), characterized by a central P-C-P backbone that confers structural stability and high affinity for hydroxyapatite crystals in bone mineral. Its chemical name is disodium (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate pentahydrate, with the molecular formula C₃H₉NO₇P₂Na₂·5H₂O and a molecular weight of 369.11 g/mol [3] [7]. The molecule features a 3-carbon alkyl chain terminating in a primary amino group (-NH₂) at the R² position (Figure 1). This nitrogenous side chain is critical for its pharmacological potency, as it enables inhibition of the mevalonate pathway enzyme farnesyl pyrophosphate synthase (FPPS), a key regulator of osteoclast-mediated bone resorption [4] [5].

Compared to first-generation non-nitrogenous bisphosphonates (e.g., etidronate), the amino group enhances FPPS binding affinity by >1,000-fold due to its interaction with the enzyme’s isoprenoid diphosphate substrate pocket. However, pamidronate exhibits lower potency than later N-BPs like alendronate (4-carbon chain) or zoledronate (imidazole ring), illustrating the structure-activity relationship (SAR) where side chain length and nitrogen spatial arrangement modulate biochemical efficacy [4] [10].

Table 1: Structural Comparison of Selected Bisphosphonates

CompoundR² Side ChainRelative PotencyNitrogen Position
Pamidronate-CH₂-CH₂-NH₂100× etidronateTerminal primary amine
Alendronate-CH₂-CH₂-CH₂-NH₂500× etidronateTerminal primary amine
ZoledronateImidazole ring10,000× etidronateHeterocyclic

Hydration State: Pentahydrate Configuration and Stability Implications

Pamidronate disodium commonly crystallizes as a pentahydrate (C₃H₉NO₇P₂Na₂·5H₂O), with water molecules integral to its crystal lattice stability. Thermal gravimetric analysis (TGA) reveals a three-stage dehydration profile:

  • Stage 1 (25–60°C): Loss of 2–3 surface-adsorbed water molecules.
  • Stage 2 (60–120°C): Release of structurally bound water (2–3 molecules).
  • Stage 3 (>120°C): Decomposition of the anhydrous compound [3] [10].

The hydrated form exhibits superior stability compared to anhydrous variants. Differential scanning calorimetry (DSC) shows an endothermic peak at 85°C corresponding to dehydration, followed by exothermic degradation above 220°C. Hygroscopicity studies indicate that the pentahydrate is moderately hygroscopic, with moisture absorption occurring above 80% relative humidity (RH), potentially leading to deliquescence. This necessitates storage under controlled humidity (<60% RH) to prevent hydrate transitions or amorphous phase formation [6] [10].

Table 2: Thermal Properties of Pamidronate Disodium Pentahydrate

PropertyValueMethodSignificance
Dehydration Onset60°CTGACritical for drying processes
Major Endothermic Peak85°CDSCWater release energy
Decomposition Temperature220°CDSC/TGADegradation onset
Hygroscopicity Threshold80% RHGravimetric SorptionStorage condition limit

Physicochemical Properties: Solubility, Crystallography, and Hygroscopicity

Solubility

Pamidronate disodium pentahydrate is highly soluble in water (18.96 mg/mL at 21°C), sparingly soluble in 0.1N HCl, and practically insoluble in organic solvents (e.g., DMSO, ethanol). Its solubility exhibits pH dependence:

  • pH 2–5: Maximum solubility (>250 mM) due to protonation of phosphonate and amine groups.
  • pH 7–9: Reduced solubility (∼50 mM) as ionization decreases.
  • pH >10: Precipitation occurs, forming insoluble calcium complexes [6] [10].

Temperature also enhances solubility, with a 1.5- to 2.0-fold increase from 5°C to 50°C. Notably, longer-chain aminobisphosphonates (e.g., n=11 carbons) show 300-fold lower solubility than pamidronate, underscoring the inverse relationship between chain length and hydrophilicity [10].

Crystallography

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:

  • a = 9.42 Å, b = 12.58 Å, c = 14.23 Å
  • β = 98.5°, Z = 4 [10].

Water molecules form hydrogen-bonded bridges between phosphonate oxygens (P-O···H-O-H) and amine hydrogens (H-N-H···O-H), creating a stable lattice. The sodium ions coordinate with phosphonate oxygens and water in octahedral geometry, stabilizing the crystal structure.

Hygroscopicity

The pentahydrate exhibits moderate hygroscopicity, with water adsorption >5% w/w above 80% RH. Hydration state transitions (e.g., to heptahydrate) may occur at high humidity, altering dissolution kinetics. Consequently, commercial formulations often include desiccants [7].

Spectroscopic Profiling: NMR, HPLC, and Mass Spectrometry Data

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR data in D₂O confirm the structure (Table 3):

  • ¹H NMR (400 MHz): δ 2.92 (t, J=6.5 Hz, 2H, -CH₂-NH₂), 2.08 (t, J=14.1 Hz, 2H, P-C-CH₂-), 3.50 (br s, NH₂).
  • ¹³C NMR (100 MHz): δ 55.8 (t, J_{C-P}=150 Hz, P-C-P), 38.5 (-CH₂-NH₂), 29.1 (P-C-CH₂).
  • ³¹P NMR (162 MHz): δ 18.2 (s, P-C-P).

The ¹³C-³¹P coupling constant (J_{C-P}=150 Hz) is characteristic of geminal bisphosphonates. Solid-state ³¹P CP-MAS NMR shows a single peak at 17.8 ppm, confirming crystallographic equivalence of phosphorus atoms [10] [6].

HPLC and Mass Spectrometry

Reverse-phase HPLC (ion-pairing method):

  • Column: C18, 150 × 4.6 mm
  • Mobile Phase: 10 mM tetrabutylammonium phosphate (pH 7.0)/methanol (90:10)
  • Retention Time: 6.8 min [7].

High-resolution mass spectrometry (HRMS) in negative mode:

  • Observed m/z: 264.9602 [M-2Na+H]⁻
  • Calculated for C₃H₁₁NO₇P₂⁻: 264.9605 (Δ = 0.3 ppm) [6].

Table 3: Spectroscopic Signatures of Pamidronate Disodium Hydrate

TechniqueKey SignalsStructural Assignment
¹H NMRδ 2.92 (t, 2H)-CH₂-NH₂
¹³C NMRδ 55.8 (t, J=150 Hz)P-C-P backbone
³¹P NMRδ 18.2 (s)Equivalent phosphorus atoms
FT-IR1,650 cm⁻¹ (asym P-O), 1,100 cm⁻¹ (sym P-O)Phosphonate stretching
HRMS264.9602 [M-2Na+H]⁻Molecular ion confirmation

Properties

Product Name

Pamidronate disodium hydrate

Molecular Formula

C3H11NNa2O7P2

Molecular Weight

281.05 g/mol

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;

InChI Key

JFDLEPOYGUTJNG-UHFFFAOYSA-N

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na]

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.